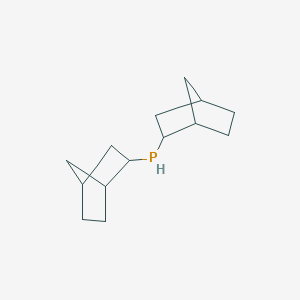
di-2-Norbornylphosphine
Vue d'ensemble
Description
Di-2-Norbornylphosphine (also known as 2,5-diphenyl-2,5-di-2-norbornylphosphine) is an organophosphorus compound that is commonly used in organic synthesis. It is a colorless liquid that has a pungent odor and is soluble in most organic solvents. The compound has a variety of applications in the fields of chemistry and biology, including the synthesis of other compounds, the study of enzyme-substrate interactions, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Asymmetric Catalysis
Di-2-Norbornylphosphine derivatives have been used in asymmetric catalysis. For instance, DIPHONANE, a novel enantiopure C2-symmetric bisphosphine derived from 2,5-norbornadione, was synthesized and applied in rhodium-catalyzed asymmetric conjugate additions of boronic acids to cyclic enones. This process resulted in high yields and enantiomeric excesses, demonstrating the potential of such phosphine ligands in asymmetric synthesis (Vandyck et al., 2006).
Organic Synthesis
In organic synthesis, reactions involving tri-n-butylphosphine/carbon disulfide adducts with norbornene and various aldehydes have been explored. These reactions produced bis- and tris-dithiolanes, illustrating the versatility of norbornene-derived phosphines in organic transformations (Aitken et al., 1997).
Catalysis in Hydrogenation Reactions
This compound compounds have also been involved in catalytic hydrogenation reactions. A study on the hydrogenation of 2,5-norbornadiene catalyzed by a rhodium complex provided insights into the mechanistic aspects of such reactions, where the phosphine ligands play a crucial role in the catalyst's performance (Esteruelas et al., 2000).
Catalyst Activity and Selectivity
Research has also been conducted on the influence of C4-bridged diphosphines, including derivatives of norbornane, on catalyst activity and selectivity in various chemical processes. Such studies contribute to the understanding of how ligand structure affects the efficiency and selectivity of catalyzed reactions (Knight et al., 2000).
Hydrosilylation of Ketones
In the field of enantioselective catalysis, Cu I compounds with optically active chelate phosphines, including Norphos (a derivative of norbornylphosphine), have been used as catalysts for the hydrosilylation of acetophenone, yielding products with optical purity. This highlights the potential of norbornylphosphine derivatives in asymmetric catalysis (Brunner & Miehling, 1984).
Water-Soluble Metal Complexes and Catalysts
The development of water-soluble catalysts for olefin hydroformylation has seen the use of monophosphines derived from norbornadiene. These catalysts have exhibited high activities and selectivities, important for industrial applications (Herrmann et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
bis(2-bicyclo[2.2.1]heptanyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYNGYAEADUMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2PC3CC4CCC3C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402702 | |
| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148432-44-4 | |
| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



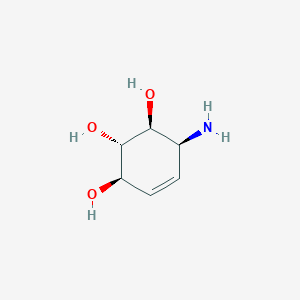

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
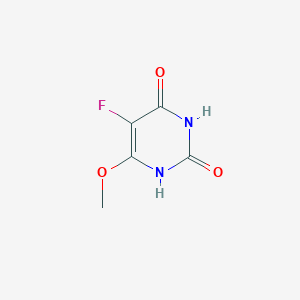
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
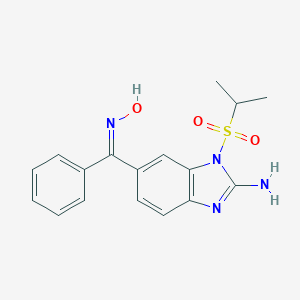

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)
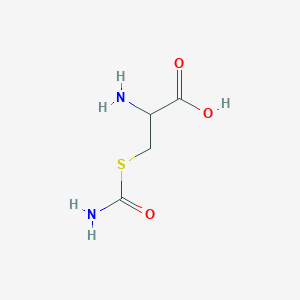

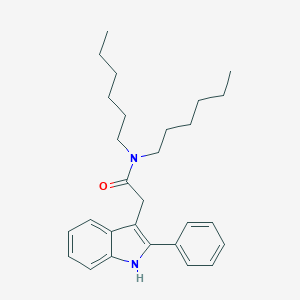

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)